Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate

Description

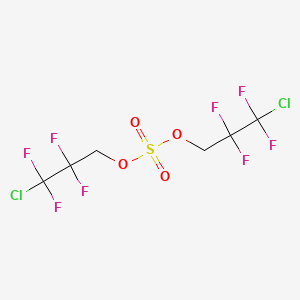

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate is a fluorinated organosulphate compound characterized by two 3-chloro-2,2,3,3-tetrafluoropropyl groups bonded to a sulphate ester core. The combination of chlorine and fluorine substituents likely enhances thermal stability, hydrophobicity, and chemical resistance compared to non-halogenated counterparts. Synthesis pathways may involve nucleophilic substitution reactions between 3-chloro-2,2,3,3-tetrafluoropropyl alcohol and sulphuric acid derivatives, analogous to methods used for fluorocyclotriphosphazenes .

Properties

IUPAC Name |

bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2F8O4S/c7-5(13,14)3(9,10)1-19-21(17,18)20-2-4(11,12)6(8,15)16/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKSGIRSWALSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)OS(=O)(=O)OCC(C(F)(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate involves the reaction of 3-chloro-2,2,3,3-tetrafluoropropanol with sulfuric acid. The reaction conditions typically include a controlled temperature environment to ensure the proper formation of the sulphate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Hydrolysis: In the presence of water, the sulphate ester can hydrolyze to form the corresponding alcohol and sulfuric acid.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate has several scientific research applications, including:

Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.

Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate involves its interaction with molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through covalent bonding or other interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Fluorinated Ethers (TTE)

TTE is widely used as a diluent in localized high-concentration electrolytes (LHCEs) for lithium and sodium batteries. Its low polarity and chemical inertness reduce electrolyte viscosity while maintaining solvation structures critical for ion transport .

Fluorinated Esters and Phosphazenes

Bis(2,2,3,3-tetrafluoropropyl) malonate and fluorocyclotriphosphazenes demonstrate how fluorination enhances thermal and chemical resistance. The former’s ester groups enable applications in synthetic chemistry , while phosphazenes leverage phosphorus-nitrogen rings for flame retardancy . The sulphate group in the target compound could offer unique ionic conductivity or compatibility with polar solvents, diverging from these non-ionic analogs.

Fluorinated Methacrylates

2,2,3,3-Tetrafluoropropyl methacrylate is incorporated into block copolymers for drug delivery systems, where fluorine increases hydrophobicity and stabilizes polymer membranes . The target compound’s sulphate group might introduce ionic character, enabling use in charged environments (e.g., ion-exchange membranes).

Performance and Stability

- Thermal Stability : Fluorocyclotriphosphazenes degrade above 250°C, making them suitable for high-temperature applications . The chlorine in this compound may further enhance thermal resistance via electron-withdrawing effects.

- Electrochemical Behavior : TTE-based electrolytes achieve >99% Coulombic efficiency in sodium batteries due to stable SEI layers . The target compound’s sulphate group could promote LiF-rich SEI formation, analogous to fluorinated salts like LiFSI .

- Hydrophobicity : Fluorinated methacrylates reduce water uptake in polymers , a trait likely shared by the target compound due to its fluorinated chains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.